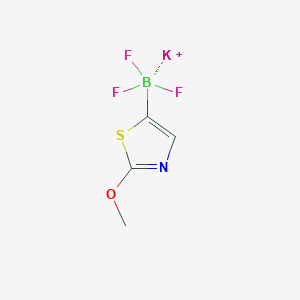
2-Hydroxy-cyclopent-1-enecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-cyclopent-1-enecarbonitrile is an organic compound with the chemical formula C6H7NO. It is a derivative of cyclopentene, featuring a hydroxyl group and a nitrile group attached to the cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing cyclopent-1-enecarbonitriles, including 2-Hydroxy-cyclopent-1-enecarbonitrile, involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method is initiated by visible light in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction proceeds under mild conditions, forming new carbon-carbon bonds through a combination of radical and polar processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the tandem Giese/HWE reaction can be scaled up for industrial applications. The use of photoredox catalysis and visible light makes this method potentially suitable for large-scale production, provided that the reaction conditions are optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.
Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.
Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-cyclopent-1-enecarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Hydroxy-cyclopent-1-enecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
2-Hydroxy-cyclopent-1-enecarbonyl chloride: Contains a chloride group, making it a useful intermediate for further chemical transformations.
Uniqueness
2-Hydroxy-cyclopent-1-enecarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Eigenschaften
IUPAC Name |
2-hydroxycyclopentene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIHTZTXKDEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)


![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)









